![molecular formula C17H18N2O2S B5887923 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as EMD 57283, is a small molecule compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound 57283 has been found to be a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This makes this compound 57283 a promising candidate for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 involves the inhibition of the JAK/STAT signaling pathway. Specifically, this compound 57283 targets the JAK family of tyrosine kinases, which are involved in the activation of STAT proteins. By inhibiting JAK activity, this compound 57283 prevents the activation of downstream STAT proteins, which in turn leads to the inhibition of various cellular processes such as cytokine production, cell proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 57283 are largely dependent on its inhibition of the JAK/STAT signaling pathway. By inhibiting JAK activity, this compound 57283 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory and autoimmune diseases. In addition, this compound 57283 has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 for lab experiments is its relatively high potency and selectivity for JAK inhibition. This makes it a useful tool for studying the JAK/STAT signaling pathway and its role in various cellular processes. However, one of the limitations of this compound 57283 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283. One possible direction is to investigate its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Another direction is to explore its anti-cancer properties and its potential use as a cancer therapy. Additionally, further studies could be conducted to optimize the synthesis of this compound 57283 and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 involves the reaction of 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography. The overall yield of the synthesis is around 60%.
Propiedades
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-5-14-10(2)22-16-15(14)17(20)19(11(3)18-16)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCZUANWGYYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=N2)C)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.